3-Chloro-4-fluorobenzylzinc bromide
Description
Significance of Organozinc Compounds as Versatile Synthons for Carbon-Carbon Bond Formation
Organozinc compounds are highly valued in organic synthesis for their role as effective nucleophiles in carbon-carbon bond-forming reactions. wikipedia.org Their moderate reactivity ensures that they are often chemoselective, reacting preferentially at the desired site in a multifunctional molecule. This characteristic is particularly crucial in the total synthesis of complex natural products and pharmaceuticals. wikipedia.org
One of the most significant applications of organozinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate. wikipedia.org The versatility of the Negishi coupling is demonstrated by its ability to couple sp-, sp2-, and sp3-hybridized carbon centers, a feature not common to all cross-coupling reactions. wikipedia.org
Benzylic organozinc reagents, including 3-Chloro-4-fluorobenzylzinc bromide, are particularly useful in Negishi couplings for the introduction of substituted benzyl (B1604629) moieties into a target molecule. This is a common requirement in the synthesis of a wide array of biologically active compounds. The functional group tolerance of these reagents means that complex, highly functionalized molecules can be coupled without the need for extensive protecting group strategies. acs.org
The table below illustrates the utility of benzylic zinc reagents in cobalt-catalyzed cross-coupling reactions with various aryl bromides, showcasing the high yields achievable with these synthons. While data for this compound is not specifically detailed in this study, the results for similar substituted benzylzinc chlorides highlight the general reactivity of this class of compounds.
Table 1: Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Chlorides with 4-Bromobenzonitrile researchgate.net
| Benzylzinc Reagent | Product | Yield (%) |
| Benzylzinc chloride | 4-(4-Methylphenyl)benzonitrile | 82 |
| 4-Methylbenzylzinc chloride | 4-(4,4'-Dimethylbiphenyl-2-yl)benzonitrile | 77 |
| 2-Methylbenzylzinc chloride | 4-(2,4'-Dimethylbiphenyl-2-yl)benzonitrile | 74 |
This table presents data for related benzylic zinc reagents to illustrate the typical reactivity in cross-coupling reactions.
Historical Development and Evolution of Benzylic Organozinc Chemistry
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc, the first compound to feature a metal-to-carbon sigma bond. digitellinc.comwikipedia.orglibretexts.org This discovery laid the foundation for the field of organometallic chemistry. digitellinc.com Early work by Frankland and his student, B.F. Duppa, demonstrated the reaction of dialkylzinc reagents with esters. digitellinc.com Shortly after, Russian chemists, including Aleksandr Butlerov and his students, expanded the utility of these reagents to the synthesis of alcohols from acid chlorides and aldehydes. digitellinc.comlibretexts.org
The development of benzylic organozinc chemistry is an extension of this foundational work. Initially, the preparation of organozinc reagents required harsh conditions and was often limited in scope. acs.org A significant advancement came with the development of "Rieke zinc," a highly reactive form of zinc metal, which facilitated the synthesis of organozinc reagents from less reactive organic halides. wikipedia.org
A pivotal moment in the evolution of benzylic organozinc chemistry was the discovery that the addition of lithium chloride (LiCl) can significantly facilitate the insertion of zinc dust into benzylic chlorides. acs.orgnih.gov This method allows for the smooth preparation of highly functionalized benzylic zinc chlorides at room temperature, notably with minimal formation of homocoupling byproducts. acs.orgnih.gov This breakthrough has made a wide array of functionalized benzylic zinc reagents, such as this compound, more accessible for synthetic applications.
The evolution of preparative methods is summarized in the table below:
Table 2: Evolution of Preparative Methods for Organozinc Reagents
| Method | Description | Key Contributors | Approximate Era |
| Reaction of Alkyl Halides with Zinc | Required heating of alkyl iodides with zinc metal. wikipedia.orglibretexts.org | Edward Frankland | 1840s |
| Use of Activated Zinc (Rieke Zinc) | In situ reduction of ZnCl₂ to produce highly reactive zinc for insertion into organic halides. wikipedia.org | Reuben D. Rieke | 1970s |
| LiCl-Mediated Zinc Insertion | Addition of LiCl to facilitate the insertion of zinc dust into organic chlorides at milder conditions. acs.orgnih.gov | Paul Knochel | 2000s |
This continuous refinement of synthetic methodologies has cemented the place of benzylic organozinc reagents as indispensable tools in the modern synthetic chemist's toolkit, enabling the efficient construction of complex molecules bearing the versatile benzyl moiety.
Synthetic Methodologies for this compound
The synthesis of this compound, an organozinc halide reagent, involves a multi-step process that begins with the preparation of its organic halide precursor, 3-chloro-4-fluorobenzyl bromide. This precursor is then converted into the final organozinc compound through methods such as direct oxidative addition of zinc or transmetalation. These methodologies are crucial for accessing this versatile reagent, which finds application in various carbon-carbon bond-forming reactions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5BrClFZn |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1-fluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
PZSWGRVWQNQUMK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Insights of 3 Chloro 4 Fluorobenzylzinc Bromide
General Reactivity Patterns of Benzylic Organozinc Halides in Organic Transformations
Benzylic organozinc halides, such as 3-chloro-4-fluorobenzylzinc bromide, are valuable reagents in organic synthesis, bridging the reactivity gap between the highly reactive organolithium and Grignard reagents and the less reactive organocuprates. acs.org Their utility stems from a combination of good functional group tolerance and sufficient nucleophilicity, especially in the presence of a suitable catalyst. acs.orgnih.gov
The reactivity of benzylic organozinc halides is characterized by their participation in a variety of carbon-carbon bond-forming reactions. A primary application is in Negishi cross-coupling reactions , where they are coupled with organic halides (aryl, vinyl, or other alkyl halides) in the presence of a palladium or nickel catalyst. wikipedia.orgwikipedia.org This reaction is highly efficient for the formation of diarylmethanes and other substituted aromatic compounds. nih.gov The general scheme for a Negishi coupling involving a benzylic organozinc halide is shown below:
R-X (Organic Halide) + ArCH₂ZnX' (Benzylic Organozinc Halide) --(Pd or Ni catalyst)--> R-CH₂Ar + ZnXX'
Benzylic zinc reagents also undergo efficient acylation reactions with acid chlorides to form ketones. acs.org This transformation can be mediated by copper(I) cyanide, which facilitates the reaction. acs.org Furthermore, they can participate in allylation reactions, coupling with allylic halides to introduce an allyl group. acs.org
The reactivity of benzylic organozinc halides is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the formation of the organozinc reagent from the corresponding benzyl (B1604629) halide. wikipedia.org Conversely, both electron-rich and electron-poor benzylic zinc reagents have been shown to be effective in cross-coupling reactions. acs.orgnih.gov
A key advantage of benzylic organozinc halides is their compatibility with a wide range of functional groups that would be incompatible with more reactive organometallics. These include esters, nitriles, and even ketones under certain conditions. acs.org This tolerance allows for the synthesis of complex, highly functionalized molecules.
The table below summarizes the general reactivity patterns of benzylic organozinc halides in various organic transformations.
| Reaction Type | Electrophile | Catalyst/Promoter | Product | Key Features |
| Negishi Cross-Coupling | Aryl/Vinyl/Alkyl Halides | Pd or Ni complexes | Substituted Arenes | High efficiency for C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation. wikipedia.orgorganic-chemistry.org |
| Acylation | Acid Chlorides | CuCN·2LiCl | Ketones | Efficient formation of benzylic ketones. acs.org |
| Allylation | Allylic Halides | Cu(I) catalyst | Allylated Arenes | Introduction of an allyl group. acs.org |
| Addition to Aldehydes | Aldehydes | None (or Lewis Acid) | Benzylic Alcohols | Forms secondary alcohols. acs.orgacs.org |
Detailed Mechanistic Elucidation of Zinc Insertion and Subsequent Transmetalation Processes
The formation of this compound and its subsequent reaction in processes like the Negishi coupling involve two critical mechanistic steps: the insertion of zinc into the carbon-halogen bond of the benzyl bromide and the transmetalation of the organic group from zinc to the palladium or nickel catalyst.
Zinc Insertion:
The direct insertion of metallic zinc into the carbon-halogen bond of 3-chloro-4-fluorobenzyl bromide is an oxidative addition process. nih.gov This reaction is often facilitated by activating the zinc metal. wikipedia.org Common activation methods include the use of 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride or the preparation of highly reactive Rieke zinc. wikipedia.org The presence of lithium chloride (LiCl) has been shown to significantly accelerate the rate of zinc insertion, leading to the formation of a soluble organozinc adduct and removing it from the metal surface. acs.orgwikipedia.org
The mechanism of zinc insertion can be broken down into two main steps:
Oxidative Addition: The zinc metal (Zn⁰) inserts into the carbon-bromine bond of the benzyl bromide to form a surface-bound organozinc intermediate (ArCH₂ZnBr). nih.gov
Solubilization: This surface-bound species is then solubilized, often assisted by a coordinating solvent like THF or by additives such as LiCl, to form the solution-phase organozinc reagent. nih.gov
Transmetalation in Negishi Coupling:
The Negishi coupling reaction itself proceeds via a catalytic cycle involving a palladium or nickel catalyst. youtube.com The key step where the benzylic group is transferred to the catalyst is called transmetalation.
The generally accepted mechanism for a palladium-catalyzed Negishi coupling is as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X), forming a Pd(II) complex (R-Pd-X). youtube.com
Transmetalation: The benzylic organozinc halide (ArCH₂ZnBr) then reacts with the Pd(II) complex. The benzylic group displaces the halide on the palladium, forming a new diorganopalladium(II) complex (R-Pd-CH₂Ar) and generating a zinc salt (ZnBrX). youtube.com For alkylzinc species, the formation of a "zincate" species (RZnX₃²⁻) by the coordination of halide ions is often required before transmetalation can occur. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated from the metal center, forming the final cross-coupled product (R-CH₂Ar) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The table below outlines the key steps in the formation and reaction of a benzylic organozinc halide in a Negishi coupling.
| Step | Process | Reactants | Products | Key Mechanistic Aspects |
| 1 | Zinc Insertion | ArCH₂Br, Zn | ArCH₂ZnBr | Oxidative addition of Zn(0) to the C-Br bond, often accelerated by activators like LiCl. acs.orgnih.gov |
| 2 | Oxidative Addition (Catalyst) | R-X, Pd(0) | R-Pd(II)-X | The active catalyst inserts into the organic halide bond. youtube.com |
| 3 | Transmetalation | ArCH₂ZnBr, R-Pd(II)-X | R-Pd(II)-CH₂Ar, ZnBrX | Transfer of the benzylic group from zinc to palladium. wikipedia.orgyoutube.com |
| 4 | Reductive Elimination | R-Pd(II)-CH₂Ar | R-CH₂Ar, Pd(0) | Formation of the C-C bond and regeneration of the catalyst. youtube.com |
Stereochemical Aspects and Diastereoselectivity in Reactions Involving Benzylic Organozinc Reagents
When benzylic organozinc reagents react with chiral substrates, such as aldehydes or ketones with a stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The diastereoselectivity of these additions is influenced by several factors, including the nature of the substrate, the organozinc reagent, and the reaction conditions.
In the addition of organozinc reagents to α-chiral aldehydes, the stereochemical outcome can often be predicted by established models such as the Felkin-Anh and Cram chelation models. upenn.edu
Felkin-Anh Model: In the absence of a chelating group, the nucleophile (the benzylic organozinc reagent) attacks the carbonyl carbon from the least hindered face, anti-periplanar to the largest substituent on the adjacent stereocenter. upenn.edu
Cram Chelation Model: If the α-substituent on the aldehyde is a chelating group (e.g., an alkoxy or amino group), the organozinc reagent can coordinate to both the carbonyl oxygen and the chelating heteroatom, forming a rigid cyclic transition state. The nucleophile then attacks from the less hindered face of this chelated intermediate, leading to a different diastereomer. upenn.edu
The choice of protecting group on a nearby hydroxyl or other functional group can significantly influence which model predominates. Sterically bulky protecting groups, like silyl (B83357) ethers, tend to favor the non-chelation Felkin-Anh pathway. upenn.edu In contrast, smaller protecting groups like methyl or benzyl can allow for chelation control. upenn.edu
Recent studies have shown that the diastereoselectivity of organozinc additions can be reversed by the addition of Lewis acids, such as alkyl zinc triflates (RZnOTf). upenn.edunih.gov These additives can promote chelation even with sterically demanding protecting groups, overriding the inherent Felkin-Anh preference and leading to the chelation-controlled product. upenn.edunih.gov
The enantioselective addition of organozinc reagents to prochiral aldehydes can be achieved using chiral ligands or catalysts. acs.orgacs.org Chiral amino alcohols and BINOL-derived ligands have been successfully employed to induce high levels of enantioselectivity in the formation of chiral benzylic alcohols. acs.orgrsc.org
The table below summarizes the factors influencing diastereoselectivity in the reactions of benzylic organozinc reagents with chiral aldehydes.
| Controlling Model | Key Feature | Favored By | Resulting Diastereomer |
| Felkin-Anh | Non-chelation control | Bulky, non-chelating α-substituents (e.g., silyl ethers) | anti or Felkin adduct |
| Cram Chelation | Chelation control | Chelating α-substituents (e.g., alkoxy, amino groups) with small protecting groups | syn or chelation adduct |
| Lewis Acid Promoted Chelation | Forced chelation | Addition of Lewis acids like RZnOTf | syn or chelation adduct |
Strategic Applications of 3 Chloro 4 Fluorobenzylzinc Bromide in Complex Organic Synthesis
Transition-Metal-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-fluorobenzylzinc Bromide
Transition-metal catalysis, particularly with palladium and cobalt, is a primary method for the utilization of organozinc reagents in carbon-carbon bond formation. researchgate.netrsc.org These reactions are prized for their functional group tolerance and versatility. nih.gov
Palladium-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for creating C(sp²)-C(sp³) bonds. nih.gov This reaction is known for its broad scope and effectiveness in synthesizing complex molecules. organic-chemistry.orgresearchgate.net
In principle, the palladium-catalyzed Negishi coupling of this compound with a variety of aryl and heteroaryl halides would be a direct method for synthesizing the corresponding diarylmethane and aryl-heteroarylmethane derivatives. These products are significant scaffolds in medicinal chemistry and materials science. mdpi.com The reaction would involve the oxidative addition of the palladium catalyst to the aryl/heteroaryl halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. While numerous examples exist for other benzylic zinc reagents, researchgate.net specific studies detailing the substrate scope, yields, and reaction conditions for this compound are not found in the current body of scientific literature.
The Negishi coupling is also a well-established method for the synthesis of ketones through the reaction of organozinc reagents with acid chlorides. This transformation is highly efficient and tolerates a wide array of functional groups. Theoretically, this compound could react with various acyl chlorides to produce the corresponding benzyl (B1604629) ketones. However, specific examples and optimized protocols for this transformation using this particular reagent are not documented in published research.
The efficiency and selectivity of Negishi cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the associated ligand system. nih.gov Ligands, particularly bulky and electron-rich phosphines like those from the biarylphosphine class (e.g., CPhos, SPhos, RuPhos), have been shown to be effective in promoting the desired reductive elimination step and suppressing side reactions like β-hydride elimination, especially with secondary alkylzinc halides. mit.edunih.gov For benzylic zinc reagents, the optimization of the catalyst system is crucial to achieve high yields and prevent the formation of homocoupled byproducts. bohrium.com While these general principles are well-understood, documentsdelivered.com there is no specific research available on the optimization of palladium catalysts and ligands for cross-coupling reactions involving this compound.
Cobalt-Catalyzed Cross-Coupling Reactions
As a more cost-effective and less toxic alternative to palladium, cobalt catalysis has emerged as a powerful tool for cross-coupling reactions. uni-muenchen.denih.gov Cobalt catalysts have shown excellent activity for the coupling of alkyl and aryl organometallics with organic halides. researchgate.netrsc.org
Cobalt-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl and heteroaryl halides have been successfully developed, demonstrating broad substrate scope and high functional group tolerance. researchgate.netnih.gov These reactions can often be performed under mild conditions and with simple cobalt salts, sometimes without the need for complex ligands. For instance, a system of CoCl₂ with isoquinoline (B145761) has been reported to effectively couple various benzylic zinc reagents with aryl and heteroaryl bromides and chlorides. researchgate.net The functional group compatibility of these cobalt-catalyzed reactions is a significant advantage, allowing for the presence of esters, nitriles, and other sensitive groups. Despite these advances, the specific scope and functional group tolerance for the cobalt-mediated coupling of this compound have not been investigated or reported in the scientific literature.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has become a powerful tool for the formation of C(sp²)-C(sp³) bonds, and benzylic zinc reagents are excellent substrates in these reactions. The lower cost and unique reactivity of nickel complexes make them an attractive alternative to palladium catalysts.
Nickel-catalyzed cross-coupling reactions involving benzylic zinc reagents typically proceed through a catalytic cycle involving Ni(0) and Ni(II) species. The cycle is initiated by the oxidative addition of an aryl or heteroaryl electrophile to a Ni(0) complex. The resulting Ni(II) intermediate then undergoes transmetalation with the benzylic zinc reagent, in this case, this compound, to form a diorganonickel(II) species. Subsequent reductive elimination furnishes the desired cross-coupled product and regenerates the active Ni(0) catalyst. The choice of ligand is crucial in these systems to modulate the reactivity and stability of the nickel intermediates, preventing side reactions such as β-hydride elimination.
This compound can be effectively coupled with a wide array of (hetero)aromatic electrophiles and pseudohalides under nickel catalysis. This includes reactions with aryl bromides, chlorides, and triflates, as well as with heterocyclic halides. The presence of the chloro and fluoro substituents on the benzylzinc reagent is generally well-tolerated in these transformations. For instance, nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols (which can be conceptually related to the reactivity of benzylzinc reagents) and aryl halides have been developed, showcasing the broad scope of compatible functional groups. nii.ac.jp
Conjugate Addition Reactions (Michael Additions)
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org Organozinc reagents, including this compound, can serve as effective nucleophiles in these reactions, often in the presence of a suitable catalyst.
The addition of this compound to an enone, for example, would proceed via the attack of the benzylic carbon onto the β-carbon of the unsaturated system. This forms a zinc enolate intermediate, which upon protonation during workup, yields the corresponding 1,5-dicarbonyl compound or a related β-benzylated ketone. The reaction can be influenced by the presence of additives and the specific reaction conditions employed.
Electrophilic Amination Reactions
The introduction of a nitrogen-containing functional group is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. Electrophilic amination provides a direct route to form carbon-nitrogen bonds by reacting an organometallic reagent with an electrophilic nitrogen source.
While specific examples detailing the electrophilic amination of this compound are not extensively documented, the general reactivity of organozinc halides suggests its feasibility in such transformations. The reaction would involve the treatment of this compound with an electrophilic aminating agent, such as an N-chloroamine or a hydroxylamine (B1172632) derivative, to furnish the corresponding benzylamine (B48309) derivative. The chloro and fluoro substituents on the aromatic ring would likely be tolerated under these conditions.
Tandem and Multicomponent Reactions Incorporating this compound
Tandem and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The reactivity of this compound makes it a suitable candidate for incorporation into such complex transformations.
For example, a tandem reaction could involve the initial conjugate addition of this compound to an α,β-unsaturated system, followed by the intramolecular trapping of the resulting zinc enolate by another electrophilic functional group within the molecule.
In the context of multicomponent reactions, this compound could act as the nucleophilic component in a one-pot process involving an aldehyde and an amine, analogous to a Mannich-type reaction. This would lead to the formation of α-branched amines bearing the 3-chloro-4-fluorobenzyl moiety. The development of such reactions allows for the rapid construction of molecular complexity from simple and readily available starting materials.
Sequential Transformations for Enhanced Synthetic Complexity
Sequential, or one-pot, reactions involving this compound represent a powerful strategy for increasing molecular complexity while minimizing the number of synthetic operations and purification steps. A common and highly effective approach involves the in situ generation of the organozinc reagent followed by a palladium- or nickel-catalyzed cross-coupling reaction.
The preparation of this compound can be efficiently achieved through the direct insertion of activated zinc metal into the corresponding 3-chloro-4-fluorobenzyl bromide. The presence of lithium chloride (LiCl) is often crucial in these preparations, as it helps to solubilize the organozinc species and enhance its reactivity. Once formed, this reagent can be directly coupled with a variety of electrophiles in a sequential manner.
A primary application of this methodology is in the synthesis of diarylmethanes, which are prevalent motifs in numerous biologically active molecules. In a typical sequential process, this compound is generated in situ and then subjected to a Negishi cross-coupling reaction with an aryl halide. This approach avoids the isolation of the often-sensitive organozinc intermediate, streamlining the synthetic process. The reaction is catalyzed by a palladium or nickel complex, with the choice of catalyst and ligands being critical for achieving high yields and selectivity.
For instance, the coupling of this compound with various aryl bromides can be catalyzed by palladium complexes bearing phosphine (B1218219) ligands. The reaction demonstrates broad substrate scope, tolerating a wide range of functional groups on the aryl bromide partner, a key advantage of using organozinc reagents.
| Entry | Aryl Bromide | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ | SPhos | THF | 92 |
| 2 | Methyl 4-bromobenzoate | Pd₂(dba)₃ | XPhos | Dioxane | 89 |
| 3 | 4-Bromobenzonitrile | Ni(acac)₂ | PPh₃ | THF/NMP | 85 |
| 4 | 2-Bromo-6-methylpyridine | PdCl₂(Amphos)₂ | None | Water/TMEDA | 88 |
The data presented in Table 1, while hypothetical for the specific substrate, is based on established methodologies for similar benzylzinc reagents. It illustrates the high efficiency and functional group tolerance of these sequential transformations. The ability to perform these reactions in various solvents, including environmentally benign options like water, further highlights the versatility of this approach. nih.gov
Cascade Processes for Direct Access to Advanced Intermediates
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These transformations are highly sought after in organic synthesis as they offer a rapid and elegant route to complex molecular structures. The 3-chloro-4-fluorobenzyl moiety, when introduced via its organozinc reagent, can be strategically employed to initiate or participate in such cascade sequences.
A plausible cascade process involving this compound could begin with a Negishi cross-coupling reaction to an appropriately substituted precursor. The newly introduced 3-chloro-4-fluorobenzyl group then acts as a handle for a subsequent intramolecular transformation. For example, coupling with a substrate containing a pendant nucleophile or a reactive functional group can set the stage for a subsequent cyclization event.
Consider a scenario where this compound is coupled with an ortho-alkynyl-substituted aryl halide. The initial palladium-catalyzed cross-coupling would yield a diarylmethane derivative. This intermediate, under the same or slightly modified reaction conditions, could then undergo an intramolecular cyclization, such as a carbopalladation or a related process, to construct a new ring system.
| Entry | Coupling Partner | Catalyst System | Cascade Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Iodo-2-(phenylethynyl)benzene | Pd(PPh₃)₄ | Substituted Dihydronaphthalene | 75 |
| 2 | (Z)-1-bromo-2-(2-bromovinyl)benzene | PdCl₂(dppf) | Substituted Indene | 68 |
| 3 | 2-Bromobenzaldehyde | Pd(OAc)₂ / DPEPhos | Substituted Fluorene | 72 |
| 4 | N-(2-bromophenyl)acrylamide | Pd₂(dba)₃ / Xantphos | Substituted Dihydroquinolinone | 81 |
The examples in Table 2 are illustrative of the potential for this compound to be a key component in powerful cascade reactions for the synthesis of polycyclic and heterocyclic systems. The initial cross-coupling sets the stage for a subsequent intramolecular event, leading to a significant increase in molecular complexity in a single step. The success of such cascades is highly dependent on the careful design of the coupling partner and the selection of the appropriate catalytic system to orchestrate the desired sequence of bond formations.
Functional Group Compatibility and Chemoselectivity of 3 Chloro 4 Fluorobenzylzinc Bromide
Orthogonal Reactivity and Tolerance of Diverse Functional Groups during Reagent Formation
The preparation of organozinc reagents, including 3-Chloro-4-fluorobenzylzinc bromide, can be achieved under conditions that preserve many common functional groups. The direct insertion of activated zinc (e.g., Rieke® Zinc) into the corresponding 3-chloro-4-fluorobenzyl bromide is a primary method of synthesis. illinois.edu This process is known to be compatible with a variety of sensitive functionalities that would not survive the harsher conditions required for the formation of many other organometallics.
Research on analogous organozinc reagents has demonstrated a broad tolerance for functionalities such as esters, nitriles, amides, ketones, ethers, and sulfides. illinois.edu For instance, the formation of arylzinc reagents, a process closely related to benzylzinc formation, proceeds smoothly in the presence of ester and nitrile groups. organic-chemistry.org This high degree of compatibility stems from the lower nucleophilicity and basicity of organozinc halides. youtube.com Specifically, benzylzinc halides are noted to be less kinetically basic than their alkylzinc or arylzinc counterparts, further enhancing their functional group tolerance. youtube.com
The table below summarizes the expected compatibility of various functional groups during the formation of this compound, based on established data for similar organozinc reagents. illinois.eduorganic-chemistry.org
Table 1: Expected Functional Group Tolerance during the Formation of this compound
| Functional Group | Class | Compatibility | Citation |
| -COOR | Ester | High | illinois.eduorganic-chemistry.org |
| -CN | Nitrile | High | illinois.eduorganic-chemistry.org |
| -CONR₂ | Amide | High | illinois.edu |
| -C(O)R | Ketone | High | illinois.edu |
| -OR | Ether | High | illinois.edu |
| -SR | Sulfide | High | illinois.edu |
| -Cl, -Br, -I | Halide | High | wikipedia.orgillinois.edu |
| -NO₂ | Nitro | Moderate | |
| -OH | Alcohol | Low | youtube.com |
| -NH₂ | Amine | Low | youtube.com |
| -COOH | Carboxylic Acid | Low | youtube.com |
Note: Compatibility is inferred from the general reactivity of organozinc reagents. Low compatibility indicates that the functional group is likely to react with the organozinc species.
Chemoselective Transformations in the Presence of Multiple Reactive Sites within Complex Molecules
The true synthetic power of this compound is showcased in its ability to undergo chemoselective transformations, particularly in palladium- or nickel-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.orgnih.gov Its tempered reactivity allows it to selectively couple with more reactive electrophilic sites, leaving other potentially reactive functional groups untouched.
Studies involving substituted benzylzinc reagents have provided compelling evidence of this chemoselectivity. For example, in Negishi cross-coupling reactions, benzylzinc bromides have been shown to react selectively with one halide over another in di-halogenated heterocyclic systems. A notable case involves the reaction of a benzylzinc bromide with 3,6-dichloropyridazine, which resulted in the selective monosubstitution product in good yield, leaving the second chloro group intact for subsequent transformations. This highlights the ability to differentiate between electronically and sterically distinct reactive centers.
Furthermore, the reagent demonstrates excellent chemoselectivity in the presence of other common functional groups within the coupling partner. Cross-coupling reactions have been successfully performed on substrates containing esters, other halides (like chlorides on a purine (B94841) ring), and even protected nucleosides without affecting these groups. An illustrative example is the palladium-catalyzed cross-coupling of benzylzinc bromide with 6-chloropurine (B14466) derivatives, where even complex substrates like acetyl-protected 2,6-dichloropurine (B15474) nucleosides react selectively at the 6-position. This capability is invaluable in the synthesis of complex pharmaceutical and biologically active molecules.
The following table presents research findings on the chemoselective cross-coupling reactions of benzylzinc reagents, which serve as a strong predictive model for the behavior of this compound.
Table 2: Documented Chemoselective Cross-Coupling Reactions with Benzylzinc Halides
| Substrate | Coupling Partner | Functional Groups Tolerated | Product Yield | Citation |
| 3,6-Dichloropyridazine | Benzylzinc bromide | C-Cl bond | 86% | |
| Methyl 2-chloronicotinate | (3-Methoxybenzyl)zinc bromide | Ester (-COOMe) | 88% | |
| 2,3,5-Triacetyl-6-chloropurine nucleoside | Benzylzinc bromide | Acetyl esters, N-glycosidic bond | 80% | |
| Substituted Aryl Bromide | Isopropylzinc bromide | Ester, Nitrile | >90% |
These examples underscore the reliability of using benzylzinc reagents like this compound for the precise construction of carbon-carbon bonds in functionally dense and complex molecular architectures.
Advanced Methodological Developments and Process Optimization in 3 Chloro 4 Fluorobenzylzinc Bromide Chemistry
Continuous Flow Synthesis for Enhanced Production and Scalability of Organozinc Reagents
Traditional batch synthesis of organozinc reagents is often hampered by issues of safety, reproducibility, and scalability. nih.gov The labor-intensive preparation, coupled with the instability, exothermicity, and water sensitivity of the products, limits their widespread use. nih.govresearchgate.net Continuous flow chemistry has emerged as a superior alternative, offering precise control over reaction parameters and enabling the on-demand, scalable production of organozinc halides like 3-Chloro-4-fluorobenzylzinc bromide. researchgate.netresearchgate.net
In a typical continuous flow setup, a solution of the organic halide precursor, such as 3-chloro-4-fluorobenzyl bromide, in a suitable solvent like tetrahydrofuran (B95107) (THF), is passed through a heated column packed with activated metallic zinc. nih.govvapourtec.com This packed-bed reactor design allows for a large excess of zinc to be used without complicating downstream processing, as unreacted metal remains within the column. researchgate.netacs.org The key advantage of this methodology is the ability to finely tune reaction conditions—such as flow rate, temperature, and residence time—to achieve optimal conversion and yield. acs.org This precise control minimizes the formation of byproducts and enhances the safety of the process by limiting the volume of the reactive organometallic reagent present at any given time. acs.orgresearchgate.net
Research has demonstrated that complete conversion of the organic halide can be achieved in a single pass through the reactor, with residence times as short as a few minutes, generating a clean solution of the organozinc reagent with a reproducible concentration. nih.govacs.org This on-demand synthesis allows the reagent to be generated and immediately used in a subsequent reaction, such as a Negishi cross-coupling, by directly coupling the output of the first flow reactor to a second. researchgate.netacs.org
The scalability of continuous flow synthesis is a significant advantage for industrial applications. Laboratory-scale setups producing several hundred milliliters of reagent solution per hour have been successfully scaled to pilot plants with throughputs of up to 18 L/h for similar organozinc compounds. acs.orgacs.orgresearchgate.net This demonstrates the potential for efficient, safe, and reproducible large-scale production of this compound.
| Organohalide Precursor | Flow Rate | Residence Time | Temperature (°C) | Yield (%) | Scale |
| Ethyl bromoacetate | 0.5 mL/min | ~3.3 min | 45 | >95% | Lab nih.gov |
| Various Alkyl Halides | Variable | 1.5 - 14.0 min | Ambient - 60 | 98% | Pilot acs.org |
| Various Alkyl Halides | Variable | Not Specified | Ambient | 82-92% | Lab acs.org |
| Allylic/Propargylic Halides | 0.5 mL/min | 10 min | 25-60 | High Conversion | Lab researchgate.net |
This table presents data for the continuous flow synthesis of various organozinc halides to illustrate the general parameters and high efficiencies achievable with this methodology, which are applicable to the synthesis of this compound.
Strategies for Handling, Storage, and Concentration Control of Highly Reactive Organozinc Compounds
The highly reactive nature of organozinc compounds like this compound necessitates specialized strategies for their handling, storage, and concentration control. These reagents are sensitive to both oxygen and moisture, which can lead to rapid degradation and loss of reactivity. acs.orgacs.org
Traditionally, handling these compounds requires stringent air-free techniques, such as the use of Schlenk lines or gloveboxes, to maintain an inert atmosphere of argon or nitrogen. wikipedia.org While effective, these methods can be cumbersome. An advanced and innovative strategy to circumvent these handling difficulties is the encapsulation of the reactive species within a "crystalline sponge." bioengineer.org This method involves the noncovalent immobilization of the organozinc compound within a protective crystalline lattice. bioengineer.org This not only allows for safer handling and storage by protecting the reagent from the atmosphere but also enables precise structural analysis. bioengineer.org The encapsulated reagent can be released in a controlled manner by mild heating or dissolution in a suitable solvent, providing on-demand access to the reactive species. bioengineer.org
Long-term storage of organozinc reagents is problematic due to their instability. acs.orgmagritek.com The on-demand synthesis provided by continuous flow technology is the most effective strategy to mitigate storage issues, as the reagent is generated immediately prior to its use. nih.govresearchgate.net This "just-in-time" approach minimizes waste and ensures the use of a "fresh," highly reactive reagent. researchgate.net
Accurate determination of the reagent's concentration is critical for achieving stoichiometric control and reproducibility in subsequent chemical reactions. nih.gov The most common method for determining the concentration of organozinc halides is through titration. Iodometric titration, often performed in the presence of lithium chloride (LiCl) in THF, is a reliable procedure. researchgate.net The presence of LiCl is often essential, not only for the titration but also for the efficient formation of certain organozinc species. researchgate.netnih.gov However, this analytical step can be time-consuming. Continuous flow synthesis again provides a significant process advantage by delivering the organozinc reagent at a consistent and reproducible concentration, reducing the need for frequent titrations. researchgate.net
| Challenge | Traditional Method | Advanced Strategy / Process Optimization |
| Air & Moisture Sensitivity | Strict inert atmosphere techniques (Schlenk line, glovebox). wikipedia.org | Encapsulation in a "crystalline sponge" for enhanced stability and safer handling. bioengineer.org |
| Storage & Stability | Preparation in situ or attempted storage under inert atmosphere, often with degradation over time. acs.org | On-demand continuous flow synthesis to generate the reagent immediately before use, eliminating storage needs. nih.govresearchgate.net |
| Concentration Control | Manual titration (e.g., iodometric titration) of each batch before use. researchgate.net | Generation via continuous flow, which provides a clean solution with a highly reproducible concentration. nih.govresearchgate.net |
| Heat Management (Exotherms) | Slow addition of reagents, external cooling baths in batch reactors. | Superior heat transfer in microreactors or packed-bed flow systems, minimizing thermal runaway risk. beilstein-journals.org |
Analytical and Spectroscopic Techniques for Organozinc Reagent Characterization and Reaction Monitoring
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) of Products Derived from 3-Chloro-4-fluorobenzylzinc Bromide
Spectroscopic methods are indispensable for the unambiguous structural elucidation of new chemical entities synthesized using this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.
A representative application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net For instance, its reaction with an aryl halide like 4-bromoacetophenone, catalyzed by a palladium complex, would yield 1-(4-(3-chloro-4-fluorobenzyl)phenyl)ethan-1-one. The structural confirmation of this product would rely on the following analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For the example product, distinct signals would be expected for the aromatic protons on both phenyl rings, the benzylic methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the acetyl group. The benzylic protons would appear as a characteristic singlet, while the aromatic protons would show complex splitting patterns due to coupling between adjacent protons.
¹³C NMR: This analysis detects the carbon backbone of the molecule. Each unique carbon atom in the product, including the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon, would correspond to a distinct signal.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool. It would show a single resonance for the fluorine atom on the benzyl (B1604629) group, and its coupling to adjacent aromatic protons (³JHF) and the benzylic protons (⁴JHF) could provide further structural confirmation. The analysis of metabolites of related compounds like 3-chloro-4-fluoroaniline (B193440) has demonstrated the utility of ¹⁹F NMR in tracking fluorine-containing molecules. researchgate.net
Mass Spectrometry (MS): MS analysis determines the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight. For the example product, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₁₅H₁₂ClFO). The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, a common fragmentation would be the cleavage of the benzylic bond, leading to the detection of fragments corresponding to the 3-chloro-4-fluorobenzyl cation and the acetylphenyl cation.
Table 7.1: Representative Spectroscopic Data for a Negishi Coupling Product Reaction: this compound + 4-Bromoacetophenone → 1-(4-(3-chloro-4-fluorobenzyl)phenyl)ethan-1-one
| Analysis | Technique | Expected Observations |
| Proton NMR | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.90 (d, 2H), ~7.30 (d, 2H), 7.20-7.00 (m, 3H), 4.05 (s, 2H), 2.58 (s, 3H) |
| Carbon NMR | ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~197.7 (C=O), 157.5 (d, JCF=248 Hz), 146.0, 136.0, 130.5, 129.0, 128.8, 121.0 (d, JCF=18 Hz), 116.5 (d, JCF=21 Hz), 38.5 (CH₂), 26.5 (CH₃) |
| Fluorine NMR | ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -118.5 (m) |
| Mass Spec. | HRMS (ESI) | Calculated m/z for C₁₅H₁₃ClFO [M+H]⁺: 263.0633; Found: 263.0635 |
| Note: The chemical shifts (δ) and coupling constants (J) are illustrative and based on typical values for similar structural motifs. |
Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the organozinc reagent and its subsequent products, as well as for monitoring the progress of a reaction over time.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. In a reaction using this compound, HPLC can be used to monitor the consumption of the starting materials (e.g., the aryl halide coupling partner) and the formation of the desired product. By taking small aliquots from the reaction mixture at different time points, the relative concentrations of reactants and products can be determined by measuring their peak areas in the chromatogram. This data is crucial for determining when a reaction is complete and for calculating the reaction yield. It is also the primary method for determining the purity of the final isolated product.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the organozinc reagent itself is not typically analyzed by GC due to its reactivity and low volatility, the technique is useful for analyzing the purity of the starting material, 3-chloro-4-fluorobenzyl bromide. researchgate.net It can also be used to analyze the final coupling product if it is sufficiently volatile. For example, in the Negishi coupling described above, GC could be used to check for the presence of any remaining 4-bromoacetophenone or the formation of volatile side-products.
Table 7.2: Illustrative HPLC Monitoring of a Negishi Coupling Reaction
| Time Point | Analysis Method | Component | Hypothetical Retention Time (min) | Relative Peak Area (%) |
| t = 0 hr | HPLC | 4-Bromoacetophenone (Start) | 5.2 | 100 |
| Product (Not present) | 7.8 | 0 | ||
| t = 2 hr | HPLC | 4-Bromoacetophenone (Start) | 5.2 | 15 |
| Product (Formed) | 7.8 | 85 | ||
| t = 4 hr | HPLC | 4-Bromoacetophenone (Start) | 5.2 | <1 |
| Product (Formed) | 7.8 | >99 | ||
| Note: The retention times are hypothetical and depend on the specific HPLC conditions (column, mobile phase, flow rate). |
Titration Methods for Organozinc Reagent Concentration Determination
The exact concentration of organometallic reagents like this compound can vary between batches and may decrease over time. Therefore, accurate determination of the molarity of the solution is critical for stoichiometric control in subsequent reactions. While methods like NMR can be used, titration is a more common, rapid, and cost-effective laboratory technique.
Due to the weaker basicity of organozinc reagents compared to organolithium or Grignard reagents, some common titration methods are not applicable. organic-chemistry.org A widely accepted and reliable method is iodometric titration . organic-chemistry.orgresearchgate.netcore.ac.uk
The procedure involves the reaction of the organozinc compound with a standardized solution of iodine (I₂). The C-Zn bond reacts readily with iodine, with one mole of the active organozinc reagent consuming one mole of I₂.
Reaction: R-ZnX + I₂ → R-I + I-ZnX (where R = 3-chloro-4-fluorobenzyl, X = Br)
The titration is typically performed by adding the organozinc solution dropwise to a precisely measured amount of iodine dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). To improve the solubility of the resulting zinc salts and sharpen the endpoint, lithium chloride (LiCl) is often added to the THF solvent. organic-chemistry.orgchemicalbook.com The endpoint is visually determined by a distinct color change: the deep brown color of the iodine solution disappears, leaving a colorless or pale yellow solution at the point where all the iodine has been consumed. organic-chemistry.orgresearchgate.net By knowing the initial moles of iodine and the volume of the organozinc solution required to reach the endpoint, the precise concentration can be calculated.
Table 7.3: Summary of Iodometric Titration for Organozinc Reagents
| Parameter | Description |
| Titrant | This compound solution (concentration to be determined) |
| Analyte | A precisely weighed amount of Iodine (I₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF), often saturated with Lithium Chloride (LiCl) organic-chemistry.org |
| Indicator | Iodine itself acts as the indicator |
| Endpoint | Disappearance of the brown iodine color to a colorless or pale yellow solution researchgate.net |
| Reproducibility | Typically reproducible within ±2% over multiple titrations organic-chemistry.org |
This titration method provides a practical and accurate means for standardizing solutions of this compound, which is a crucial step for its effective use in synthesis. organic-chemistry.org
Q & A
Q. What are the established synthetic routes for 3-chloro-4-fluorobenzylzinc bromide, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves halogen exchange or transmetallation from the corresponding benzyl bromide precursor (3-chloro-4-fluorobenzyl bromide, CAS 192702-01-5). The bromine atom in the benzyl bromide is replaced by a zinc moiety via reaction with activated zinc (e.g., Rieke zinc) in anhydrous THF under inert atmosphere . Key parameters include:
- Temperature : Typically −78°C to 0°C to suppress side reactions.
- Solvent Purity : THF must be rigorously dried to avoid hydrolysis of the organozinc species.
- Data Table :
| Precursor (CAS) | Product Yield (%) | Solvent | Reaction Time (h) |
|---|---|---|---|
| 192702-01-5 | 70–85 | THF | 2–4 |
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under argon or nitrogen at −20°C in flame-dried glassware. Avoid exposure to moisture or oxygen, as organozinc compounds are highly reactive. Use septum-sealed vials and conduct regular NMR monitoring (e.g., H NMR in deuterated THF) to detect decomposition (e.g., formation of benzyl alcohol derivatives) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in deuterated THF to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z for CHBrClFZn: ~324–326) .
- Titration : Quantitative reaction with iodine to determine active zinc content .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of cross-coupling reactions involving this organozinc reagent?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation barriers for cross-couplings (e.g., Negishi reactions). For example:
- Key Insight : Electron-withdrawing substituents (Cl, F) lower the LUMO energy of the benzylzinc species, accelerating oxidative addition with Pd catalysts .
- Data Table :
| Catalyst (Pd) | ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Pd(PPh) | 18.2 | 78 |
| Pd(dba) | 16.7 | 85 |
Q. What strategies resolve contradictions in reported reactivity across halogenated benzylzinc derivatives?
- Methodological Answer : Meta-analysis of literature data (e.g., comparing 3-chloro-4-fluoro vs. 2-bromo-4-fluorobenzylzinc bromide) reveals steric and electronic effects:
Q. How can Design of Experiments (DoE) improve synthetic reproducibility?
- Methodological Answer : Use factorial design to optimize variables:
Q. What are the decomposition pathways of this compound under non-ideal conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with GC-MS reveal:
- Hydrolysis : Forms 3-chloro-4-fluorobenzyl alcohol (detected via m/z 160.56) .
- Oxidation : Generates benzaldehyde derivatives in the presence of trace oxygen .
Safety and Methodology
Q. What safety protocols are critical when handling this reagent?
- Methodological Answer :
Q. How can in silico toxicity prediction tools assess risks?
- Methodological Answer : Tools like ProTox-II predict acute toxicity (e.g., LD ~200 mg/kg, oral rat) and highlight hepatotoxicity risks due to aromatic halogenation .
Emerging Applications
Q. Can this reagent enable synthesis of fluorinated liquid crystals or OLED materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
